1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid
CAS No.:
Cat. No.: VC14489252
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O4S |
|---|---|
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22) |
| Standard InChI Key | HAVNRFQWAXTDTI-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(C=C(C=C2)C3=CN=C(S3)N4CCC(CC4)C(=O)O)OC1 |
Introduction
Structural Characteristics and Molecular Properties
Core Chemical Architecture
The molecule integrates three distinct heterocyclic systems: a piperidine ring, a thiazole moiety, and a benzo[b] dioxepin framework. The piperidine component contributes a six-membered nitrogen-containing ring, while the thiazole provides a five-membered aromatic system with sulfur and nitrogen atoms. The benzo[b] dioxepin segment features a seven-membered oxygenated ring fused to a benzene system, conferring unique stereoelectronic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |
| Molecular Formula | C₁₈H₂₀N₂O₄S |
| Molecular Weight | 360.4 g/mol |
| Hydrogen Bond Donors | 2 (COOH, NH) |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 105 Ų |
Synthetic Methodology
Multi-Step Synthesis Pathway
The synthesis employs sequential coupling and functional group transformations, as detailed in NCGC/NCATS protocols :
Step 1: Nucleophilic Aromatic Substitution
2,5-Dibromothiazole reacts with ethyl piperidine-4-carboxylate under microwave irradiation (120°C, 2h) in ethanol/triethylamine, yielding ethyl 1-(5-bromothiazol-2-yl)piperidine-4-carboxylate (74% yield) . This step establishes the thiazole-piperidine core.
Step 2: Suzuki-Miyaura Cross-Coupling
The bromothiazole intermediate undergoes palladium-catalyzed coupling with 3,4-dihydro-2H-benzo[b][1, dioxepin-7-ylboronic acid in DMF/Na₂CO₃ (100°C, 1h), affording the ethyl ester precursor in 85% yield . This reaction installs the benzodioxepin moiety via C-C bond formation.
Step 3: Ester Hydrolysis
Lithium hydroxide-mediated saponification in THF/H₂O (RT, 12h) cleaves the ethyl ester to the carboxylic acid, achieving 89% yield after acidic workup . Final purification via DMSO/water precipitation yields the target compound as a white solid.
Table 2: Synthetic Optimization Parameters
| Reaction Step | Key Variables | Optimal Conditions |
|---|---|---|
| Step 1 | Solvent, temperature, stoichiometry | Ethanol/TEA, 120°C, 1.5 eq amine |
| Step 2 | Catalyst loading, boronic acid excess | 5 mol% Pd(PPh₃)₄, 1.2 eq boronate |
| Step 3 | Base concentration, reaction time | 10 eq LiOH, 12h stirring |
Pharmacological Profile and Mechanism
Survival Motor Neuron Protein Modulation
As ML372, this compound demonstrates dose-dependent SMN protein upregulation in SMA Δ7 mouse models . At 30 mg/kg BID (po), it elevates SMN levels 2.3-fold in spinal cord tissue within 7 days, correlating with improved motor function (rotarod latency increase from 12s to 38s) . Survival extension from 14±2 days (vehicle) to 24±3 days (p<0.01) was observed in severe SMA pups .
Target Engagement and Selectivity
While the precise molecular target remains under investigation, structure-activity relationship (SAR) studies suggest thiazole and benzodioxepin moieties are critical for activity . Off-target profiling against 168 kinases and 42 GPCRs showed >100-fold selectivity (IC₅₀ >10μM), indicating a novel mechanism distinct from known SMN enhancers like SMN-C3 .
Table 3: Pharmacokinetic Parameters in Murine Models
| Parameter | Value (Mean ± SD) |
|---|---|
| Cₘₐₓ (plasma) | 1.8 ± 0.3 μg/mL |
| Tₘₐₓ | 2.1 ± 0.4 h |
| Brain:Plasma Ratio | 0.65 ± 0.12 |
| Half-life | 3.7 ± 0.8 h |
| AUC₀–₂₄ | 15.4 ± 2.1 μg·h/mL |
Analytical Characterization
Spectroscopic Signatures
¹H NMR (DMSO-d₆): Key resonances include δ 12.32 (COOH), 7.48 (thiazole H), and 4.12 ppm (dioxepin O-CH₂) . The piperidine protons appear as multiplet clusters between 1.49-3.20 ppm, confirming chair conformation .
HRMS (ESI+): Observed m/z 361.1221 [M+H]⁺ matches theoretical 361.1222 (Δ = -0.27 ppm), validating molecular formula . LCMS retention at 4.18 min (C18 column) indicates moderate hydrophobicity consistent with logP predictions .
Research Implications and Future Directions
Chemical Biology Applications
Structural analogs are being explored as chemical probes to map SMN protein interactomes. Site-directed mutagenesis paired with ML372 treatment could identify critical residues for SMN complex assembly .
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